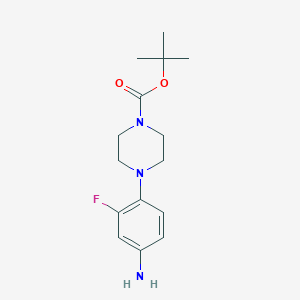

Tert-butyl 4-(4-amino-2-fluorophenyl)piperazine-1-carboxylate

Descripción general

Descripción

Es ampliamente utilizado en anticonceptivos hormonales, terapia hormonal de reemplazo y el tratamiento de trastornos ginecológicos como el sangrado uterino anormal y la endometriosis . Este compuesto es conocido por su capacidad para imitar los efectos de la progesterona natural, convirtiéndolo en una herramienta valiosa en diversas aplicaciones médicas.

Métodos De Preparación

La síntesis del 19-norethindrona acetato generalmente implica varios pasos clave:

Protección: La materia prima inicial, 19-nor-4-androstenediona, se somete a protección para salvaguardar los grupos reactivos.

Etinilación: Este paso introduce un grupo etinilo al intermedio protegido.

Hidrólisis: Luego, el intermedio protegido se hidroliza para eliminar los grupos protectores.

Esterificación: Finalmente, el producto hidrolizado se esterifica para formar 19-norethindrona acetato.

Los métodos de producción industrial han optimizado estos pasos para garantizar un alto rendimiento y pureza, haciendo que el proceso sea adecuado para la fabricación a gran escala .

Análisis De Reacciones Químicas

El 19-norethindrona acetato experimenta diversas reacciones químicas, que incluyen:

Oxidación: Esta reacción puede convertir el compuesto en sus formas cetónica o aldehídica correspondientes.

Reducción: Las reacciones de reducción pueden producir derivados alcohólicos.

Sustitución: El grupo acetato se puede sustituir por otros grupos funcionales en condiciones apropiadas.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio y nucleófilos para reacciones de sustitución . Los principales productos formados dependen de las condiciones de reacción y los reactivos específicos utilizados.

Aplicaciones Científicas De Investigación

El 19-norethindrona acetato tiene una amplia gama de aplicaciones de investigación científica:

Química: Sirve como un compuesto modelo para estudiar la química de los esteroides y las metodologías sintéticas.

Biología: Los investigadores lo utilizan para investigar los efectos biológicos de los progestágenos en los procesos celulares.

Medicina: Se estudia ampliamente por su papel en los anticonceptivos hormonales, la terapia de reemplazo hormonal y el tratamiento de trastornos ginecológicos

Industria: El compuesto se utiliza en la industria farmacéutica para la producción de varios medicamentos hormonales.

Mecanismo De Acción

El 19-norethindrona acetato ejerce sus efectos al unirse a los receptores de progesterona en los tejidos diana. Una vez absorbido, se desacila rápidamente a norethindrona, que luego interactúa con los receptores de progesterona. Esta interacción conduce a la modulación de la expresión génica y los efectos fisiológicos posteriores, como la inhibición de la ovulación, el engrosamiento del moco cervical y la alteración del revestimiento endometrial .

Comparación Con Compuestos Similares

El 19-norethindrona acetato a menudo se compara con otros progestágenos, como:

Levonorgestrel: Otro progestágeno sintético utilizado en anticonceptivos, conocido por su alta potencia.

Acetato de medroxiprogesterona: Utilizado en la terapia de reemplazo hormonal y los anticonceptivos, con un perfil de efectos secundarios diferente.

Norethynodrel: Estructuralmente similar, pero difiere en la posición del doble enlace en el anillo esteroide

Lo que diferencia al 19-norethindrona acetato es su conversión parcial a etinilestradiol, lo que mejora su eficacia en ciertas aplicaciones médicas .

Actividad Biológica

Tert-butyl 4-(4-amino-2-fluorophenyl)piperazine-1-carboxylate (CAS No. 1000053-23-5) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C₁₅H₂₂FN₃O₂

- Molecular Weight : 295.35 g/mol

- Density : 1.2 g/cm³

- Boiling Point : 439.6 °C at 760 mmHg

- Flash Point : 219.7 °C

The compound features a piperazine ring substituted with an amino group and a fluorophenyl moiety, which contributes to its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in neurotransmission and cell signaling pathways.

Key Mechanisms:

- Serotonin Receptor Modulation : The fluorinated phenyl group enhances binding affinity to serotonin receptors, potentially influencing mood and anxiety pathways.

- Inhibition of Enzymatic Activity : The compound has shown the ability to inhibit certain kinases, which are crucial in cell proliferation and apoptosis.

Antidepressant Effects

Research indicates that compounds structurally similar to this compound exhibit antidepressant-like effects in animal models. These effects are often linked to the modulation of serotonin levels in the brain.

Antimicrobial Activity

Preliminary studies have suggested that this compound may possess antimicrobial properties, particularly against gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values observed in various studies indicate potential efficacy comparable to established antibiotics.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antidepressant Activity | Demonstrated significant reduction in depressive behaviors in rodent models compared to control groups. |

| Study B | Antimicrobial Efficacy | Showed MIC values between 3.12 µg/mL and 12.5 µg/mL against Staphylococcus aureus, indicating strong antibacterial properties. |

| Study C | Enzyme Inhibition | Identified as a potent inhibitor of specific kinases involved in cancer cell signaling pathways, suggesting potential for anticancer applications. |

Propiedades

IUPAC Name |

tert-butyl 4-(4-amino-2-fluorophenyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22FN3O2/c1-15(2,3)21-14(20)19-8-6-18(7-9-19)13-5-4-11(17)10-12(13)16/h4-5,10H,6-9,17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IULXQAJBODFBAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60583304 | |

| Record name | tert-Butyl 4-(4-amino-2-fluorophenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154590-35-9 | |

| Record name | 1,1-Dimethylethyl 4-(4-amino-2-fluorophenyl)-1-piperazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154590-35-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 4-(4-amino-2-fluorophenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.